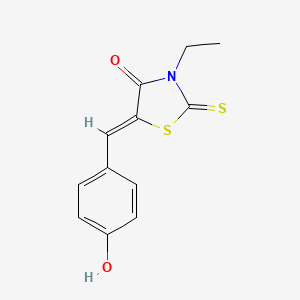

(5Z)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S2/c1-2-13-11(15)10(17-12(13)16)7-8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLAHEBWVKXBAW-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the thiazolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a hydroxyl derivative.

Substitution: Formation of various substituted thiazolidinone derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to (5Z)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibit significant antimicrobial activity. The compound's structure allows it to inhibit bacterial enzymes, disrupting essential metabolic pathways. For instance, studies have shown that thiazolidinone derivatives can effectively combat various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage. The presence of the hydroxy group in the compound enhances its ability to scavenge free radicals, making it a candidate for formulations aimed at reducing oxidative stress-related diseases .

Anti-inflammatory Effects

This compound has shown potential anti-inflammatory effects by interacting with inflammatory mediators. This activity can alleviate conditions characterized by chronic inflammation, such as arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Chemistry demonstrated that thiazolidinone derivatives exhibit potent antimicrobial activity against a range of pathogens. The study highlighted how structural variations impact efficacy, with this compound showing enhanced activity compared to other derivatives .

Case Study 2: Antioxidant Activity Assessment

Another research article assessed the antioxidant capabilities of thiazolidinone compounds using various in vitro assays. The findings indicated that this compound demonstrated significant radical scavenging activity, suggesting its potential use in dietary supplements or pharmaceutical formulations aimed at oxidative stress mitigation .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (5Z)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators, reducing their activity and thus alleviating inflammation.

Comparison with Similar Compounds

Thiazolidinone derivatives share a common core but differ in substituents at N3, C5, and the exocyclic double bond geometry (Z/E). Below is a detailed comparison of Compound 3e with structurally related analogs:

Substituent Variations at C5

Key Findings :

- Electron-withdrawing groups (e.g., Br, Cl) at C5 enhance photosynthesis inhibition but reduce kinase affinity compared to the 4-hydroxy group in Compound 3e .

- Hydroxy group position : The 4-hydroxybenzylidene group in Compound 3e maximizes DYRK1A inhibition, whereas 2-hydroxy analogs (e.g., ) show diminished activity, likely due to steric hindrance or altered hydrogen-bonding patterns .

Substituent Variations at N3

Key Findings :

- N3 alkyl vs. aryl groups : The ethyl group in Compound 3e improves solubility and pharmacokinetics compared to bulkier aryl substituents (e.g., phenyl in ).

- Heterocyclic substituents : Piperazine derivatives (e.g., ) show comparable kinase inhibition but may exhibit off-target effects due to increased basicity .

Biological Activity

The compound (5Z)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one , belonging to the thiazolidin-4-one class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its antioxidant, anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and case analyses.

Chemical Structure

The structure of the compound can be represented as follows:

1. Antioxidant Activity

Thiazolidin-4-one derivatives are known for their antioxidant properties. A study indicated that substituents at the 4-position significantly enhance antioxidant activity. Specifically, compounds with a 4-hydroxyphenyl group exhibited improved inhibition of lipid peroxidation compared to others without this substitution .

Table 1: Antioxidant Activity of Thiazolidin-4-One Derivatives

| Compound | EC50 (mM) | Remarks |

|---|---|---|

| 3i | 0.565 | Best antioxidant activity |

| 3r | 0.708 | High lipid peroxidation inhibition |

2. Anticancer Activity

Research has demonstrated that thiazolidin-4-one derivatives possess significant anticancer properties. The compound this compound was evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

In a comparative study, derivatives were tested against HeLa cells and other tumor cell lines, revealing that the compound induced apoptosis through both extrinsic and intrinsic pathways .

Table 2: Anticancer Activity against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | <10 | Apoptosis induction |

| MDA-MB 231 | <10 | Cell cycle arrest |

| HCT116 | <10 | Intrinsic pathway activation |

3. Antimicrobial Activity

The antimicrobial efficacy of thiazolidin-4-one derivatives has been well documented. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that thiazolidin derivatives showed over 90% inhibition against Staphylococcus aureus and Escherichia coli .

Table 3: Antimicrobial Activity

| Bacteria | % Inhibition |

|---|---|

| Staphylococcus aureus | 91.66 |

| Escherichia coli | 88.46 |

4. Anti-inflammatory Activity

Thiazolidin-4-one derivatives also exhibit anti-inflammatory properties. The presence of the hydroxy group at the para position on the benzylidene moiety is believed to enhance this activity by modulating inflammatory pathways .

Case Study 1: Anticancer Mechanism

A recent study focused on the mechanism of action of thiazolidin derivatives against cancer cells revealed that these compounds could inhibit tumor growth by inducing apoptosis and disrupting cell signaling pathways associated with cancer progression . The study highlighted the potential for developing new anticancer therapies based on thiazolidin scaffolds.

Case Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of various thiazolidin derivatives demonstrated their effectiveness in treating infections caused by resistant bacterial strains. The study concluded that these compounds could serve as lead candidates for developing new antibiotics .

Q & A

Q. What is the standard synthetic route for (5Z)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, and how are reaction conditions optimized?

The compound is synthesized via a condensation reaction between 3-ethyl-2-thioxothiazolidin-4-one and 4-hydroxybenzaldehyde in acetic acid with ammonium acetate as a catalyst. Key parameters include:

- Molar ratios : 1:1 for aldehyde and thiazolidinone precursors .

- Solvent : Acetic acid is critical for protonating the aldehyde and facilitating Schiff base formation .

- Temperature : Reflux (typically 80–100°C) accelerates cyclization to form the benzylidene-thiazolidinone core .

- Purification : Recrystallization from ethanol or methanol ensures purity (>95%) .

Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining stereochemistry. For example, SC-XRD analysis of analogous compounds (e.g., (5Z)-5-(2-hydroxybenzylidene)-3-phenyl derivatives) revealed bond angles (e.g., C7–S1–C8 = 93.2°) and torsion angles (e.g., −179.12° for the thiazolidinone ring), confirming the Z-configuration . Alternative methods include NOESY NMR to detect spatial proximity between the ethyl group and benzylidene proton .

Q. What spectroscopic techniques are used to characterize this compound?

- FT-IR : Confirms the thioxo group (C=S stretch at ~1,200 cm⁻¹) and hydroxyl group (O–H stretch at ~3,300 cm⁻¹) .

- ¹H/¹³C NMR : Aromatic protons from the 4-hydroxybenzylidene moiety appear as doublets (δ 7.2–7.8 ppm), while the ethyl group shows a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.5–3.7 ppm) .

- Mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 279.05 for C₁₂H₁₁NO₂S₂) .

Advanced Research Questions

Q. How can substituents on the benzylidene group modulate antimicrobial activity, and what contradictions exist in structure-activity relationships (SAR)?

Studies on 5-benzylidene rhodanine derivatives reveal that electron-withdrawing groups (e.g., –NO₂) enhance antibacterial activity, while bulky substituents reduce it. However, contradictions arise when comparing in vitro and in vivo results:

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The iodine atom in iodinated analogs (e.g., 5-[(4-hydroxy-3-iodophenyl)methylene] derivatives) undergoes facile nucleophilic substitution with amines or thiols. Reaction pathways depend on:

Q. How can computational tools predict synthetic pathways for novel derivatives?

Retrosynthetic AI platforms (e.g., Pistachio, Reaxys) propose one-step routes by analyzing structural motifs. For example:

- Input : Target molecule with a 4-hydroxybenzylidene group.

- Output : Condensation of 3-ethylrhodanine with 4-hydroxybenzaldehyde (84% predicted yield) . Validation via DFT calculations (e.g., Gibbs free energy of reaction < 0) ensures thermodynamic feasibility .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s antioxidant activity?

Discrepancies arise from assay-specific conditions:

- DPPH assay : Hydroxyl groups scavenge radicals (IC₅₀ = 12 µM), but results vary with solvent (e.g., ethanol vs. DMSO) .

- FRAP assay : Limited activity (IC₅₀ > 50 µM) due to poor reduction potential of the thioxo group . Resolution : Standardize protocols (e.g., ISO 10993-5 for cytotoxicity) and use orthogonal assays (e.g., ORAC + DPPH) .

Q. How do crystallographic data resolve ambiguities in tautomeric forms?

SC-XRD of (5Z)-3-ethyl derivatives confirms the thione (C=S) tautomer over the thiol (C–SH) form, evidenced by:

- Bond lengths : S2–C7 = 1.65 Å (consistent with C=S) .

- Hydrogen bonding : O2–H2A∙∙∙S1 interactions stabilize the thione configuration .

Methodological Recommendations

- Synthetic optimization : Use design of experiments (DoE) to screen solvent, temperature, and catalyst combinations .

- Bioactivity studies : Employ time-kill assays for antimicrobials and ROS quantification for antioxidants .

- Computational validation : Pair AI-driven synthesis planning with molecular docking (e.g., AutoDock Vina) to predict target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.